molecular formula C11H14N2O3 B1455385 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid CAS No. 1250965-67-3

2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid

Cat. No. B1455385
CAS RN: 1250965-67-3
M. Wt: 222.24 g/mol
InChI Key: ABCLDHGRVRRQTH-UHFFFAOYSA-N
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Description

“2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” is an organic compound with the CAS Number: 1250965-67-3 . It has a molecular weight of 222.24 and its IUPAC name is 2-{[(dimethylamino)carbonyl]amino}-5-methylbenzoic acid . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular formula of “2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c1-7-4-5-9(8(6-7)10(14)15)12-11(16)13(2)3/h4-6H,1-3H3,(H,12,16)(H,14,15) .


Physical And Chemical Properties Analysis

“2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” is a powder that is stored at room temperature . The compound has a molecular weight of 222.24 .

Scientific Research Applications

Medicine: Therapeutic Agent Development

This compound has potential applications in medicine, particularly in the development of therapeutic agents. Its structure suggests it could be useful in synthesizing novel drugs due to the presence of both dimethylcarbamoyl and amino groups, which are common in pharmacologically active molecules . Research in this area could explore its use as a precursor for compounds with anti-inflammatory, analgesic, or antipyretic properties.

Agriculture: Plant Growth Biostimulant

In agriculture, the amino group within the compound’s structure could be explored for its biostimulative effects on plant growth . Amino acids are known to enhance plant resilience to environmental stress, improve crop yield, and stimulate plant immune systems. Investigating this compound’s efficacy as a biostimulant could lead to more sustainable agricultural practices.

Material Science: Polymer Synthesis

The carbamoyl group in 2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid could be valuable in material science for the synthesis of novel polymers . Polymers featuring this moiety could exhibit unique properties such as increased flexibility, durability, or biodegradability, making them suitable for a wide range of applications from packaging to biomedical devices.

Environmental Science: Pollutant Removal

Research could be directed towards the environmental applications of this compound, particularly in pollutant removal processes . Its chemical structure suggests potential for binding heavy metals or organic pollutants, thus aiding in water purification and soil remediation efforts.

Biochemistry: Enzyme Inhibition Studies

The compound’s structure indicates potential use in biochemistry for enzyme inhibition studies . It could serve as a competitive inhibitor for enzymes that interact with similar substrates, providing insights into enzyme function and aiding in the design of drugs that target specific metabolic pathways.

Pharmacology: Drug Metabolism and Pharmacokinetics

In pharmacology, the compound could be used to study drug metabolism and pharmacokinetics . Its structural components may mimic certain drug molecules, allowing researchers to investigate how it is metabolized by the body and its potential interactions with other pharmaceuticals.

Safety and Hazards

The safety information pictograms for “2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid” indicate GHS07 . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(dimethylcarbamoylamino)-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-4-5-9(8(6-7)10(14)15)12-11(16)13(2)3/h4-6H,1-3H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCLDHGRVRRQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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